molecular formula C14H15N B2698545 4,5-Dimethyl-2-(4-methylphenyl)pyridine CAS No. 1686126-88-4

4,5-Dimethyl-2-(4-methylphenyl)pyridine

Cat. No.: B2698545
CAS No.: 1686126-88-4
M. Wt: 197.281
InChI Key: ZXHGRQDLBQZPAP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(4-methylphenyl)pyridine: is an organic compound belonging to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This specific compound is notable for its substitution pattern, with methyl groups at the 4 and 5 positions and a 4-methylphenyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(4-methylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts, aryl halides, and organoboron reagents, along with appropriate solvents and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-(4-methylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

4,5-Dimethyl-2-(4-methylphenyl)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(4-methylphenyl)pyridine involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

  • 2-(4-Methylphenyl)pyridine
  • 4,5-Dimethylpyridine
  • 2,4,6-Trimethylpyridine

Comparison: Compared to these similar compounds, 4,5-Dimethyl-2-(4-methylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

4,5-dimethyl-2-(4-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-10-4-6-13(7-5-10)14-8-11(2)12(3)9-15-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHGRQDLBQZPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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